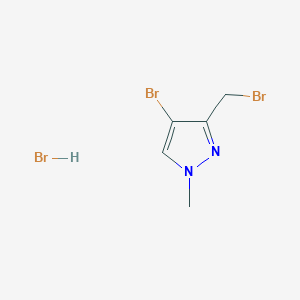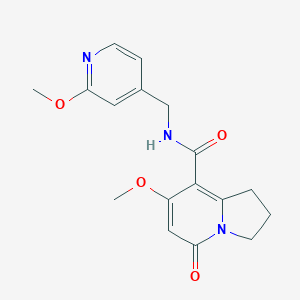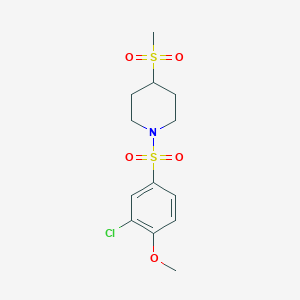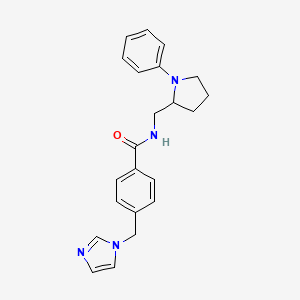
ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a piperazine ring, a tetrazole ring, and a carboxamide group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. Piperazine derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
- Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : A study by Latif, Rady, and Döupp (2003) demonstrated the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines through one-pot reactions. These compounds, resulting from cascades of reactions, highlight the compound's utility in synthesizing complex heterocyclic structures (Latif, Rady, & Döupp, 2003).
Pharmacological Studies
- Anticancer Activity and Metabolite Analysis : Jiang et al. (2007) explored a compound closely related to ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate, identified as TM-208. They investigated its metabolites in rats using LC-MS/MS, revealing insights into the compound's metabolism and potential for anticancer activity (Jiang et al., 2007).
Antimicrobial and Biological Activities
- Antimicrobial and Antifungal Compounds : Research by Bektaş et al. (2007) on 1,2,4-triazole derivatives, including structures similar to the query compound, showed good to moderate antimicrobial activities against various microorganisms. This study underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Analytical Chemistry Applications
- Chiral Stationary Phases in Chromatography : Chilmonczyk et al. (2005) worked on chiral 1,4-disubstituted piperazines, analyzing the structure-retention relationship on carbohydrate chiral stationary phases. This research is relevant for the analytical separation of enantiomers, showcasing the compound's utility in chiral chromatography (Chilmonczyk et al., 2005).
Mechanism of Action
Target of action
Compounds with a piperazine nucleus are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate” might interact with similar targets.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEDBYNOVRBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2588241.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea](/img/structure/B2588243.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)